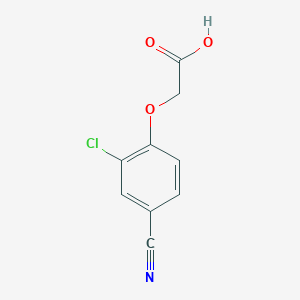

2-(2-Chloro-4-cyanophenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-cyanophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLWMGQTXIYABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Chloro 4 Cyanophenoxy Acetic Acid and Its Analogues

Strategic Approaches to the Synthesis of 2-(2-Chloro-4-cyanophenoxy)acetic acid

The construction of the this compound scaffold can be approached through several established and modern synthetic organic chemistry techniques. These include classical multi-step pathways, transition-metal-catalyzed reactions, and energy-efficient protocols.

A foundational method for synthesizing phenoxyacetic acids is the Williamson ether synthesis, which involves the reaction of a phenol (B47542) with an α-haloacetic acid ester, followed by hydrolysis of the resulting ester.

In the context of this compound, the synthesis would commence with 2-chloro-4-cyanophenol. This phenol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. google.comchemicalbook.com This phenoxide salt is a potent nucleophile that subsequently reacts with an electrophilic acetic acid derivative, typically an ethyl or methyl chloroacetate (B1199739). google.com The reaction is an SN2 displacement of the chloride from the α-carbon of the chloroacetate.

The reaction can be carried out in various inert solvents like acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). google.com In some cases, a catalytic amount of sodium iodide may be added to facilitate the displacement by an in situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate. google.com The reaction temperature can range from room temperature to reflux, with reaction times varying from a few hours to 24 hours. google.com

The resulting intermediate, an ester such as ethyl 2-(2-chloro-4-cyanophenoxy)acetate, is then subjected to hydrolysis to yield the final carboxylic acid. This is typically achieved under basic conditions using aqueous sodium or potassium hydroxide, followed by acidification with a strong mineral acid like hydrochloric acid (HCl) to precipitate the final product. chemicalbook.com Alternatively, acid-catalyzed hydrolysis can also be employed. This two-step approach is robust and widely applicable for the synthesis of various phenoxyacetic acid analogues.

A general reaction scheme is as follows:

Formation of Phenoxide: 2-Chloro-4-cyanophenol + Base → Sodium 2-chloro-4-cyanophenoxide

Etherification (SN2): Sodium 2-chloro-4-cyanophenoxide + ClCH₂CO₂R → 2-(2-Chloro-4-cyanophenoxy)acetate ester + NaCl

Hydrolysis: 2-(2-Chloro-4-cyanophenoxy)acetate ester + H₂O/H⁺ or OH⁻ → this compound + ROH

This classical pathway is summarized in the table below based on typical conditions for phenoxyacetic acid synthesis.

| Step | Reagents & Conditions | Purpose |

| Phenoxide Formation | 2-Chloro-4-cyanophenol, NaOH or K₂CO₃, Solvent (e.g., Acetone, Water/Ethanol) | Generate the nucleophilic phenoxide |

| Esterification | Ethyl chloroacetate, Reflux (3-24h), Optional: NaI (catalyst) | Form the phenoxyacetate (B1228835) ester via SN2 reaction google.com |

| Hydrolysis | Aqueous NaOH or KOH, then HCl | Convert the ester to the final carboxylic acid chemicalbook.com |

The formation of the phenoxy ether linkage can also be achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this approach, the aromatic ring itself is the electrophile. For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.org

In the synthesis of this compound, a plausible SNAr strategy would involve a starting material like 1,2-dichloro-4-cyanobenzene or 1-fluoro-2-chloro-4-cyanobenzene. The cyano group at the para position and the chloro group at the ortho position strongly activate the ring towards nucleophilic attack. The nucleophile, in this case, would be the anion of a glycolic acid ester, such as ethyl glycolate, generated by a base like sodium hydride. fishersci.co.uk

The reaction mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (e.g., the chloride at position 1), breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is stabilized by resonance, particularly by the ortho and para EWGs.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the desired aryl ether.

This route offers an alternative to the Williamson ether synthesis, especially when the precursor phenol is less accessible than the corresponding activated aryl halide. The choice of leaving group is critical; fluoride (B91410) is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.

Recent advances have also demonstrated the use of transition-metal catalysts, such as rhodium or ruthenium complexes, to activate even electron-neutral or rich halobenzenes for SNAr by forming π-arene complexes, thereby increasing the ring's electrophilicity. nih.gov

An alternative synthetic strategy involves introducing the cyano group onto a pre-formed phenoxyacetic acid backbone using a palladium-catalyzed cross-coupling reaction. This approach is particularly useful if the starting material is an aryl halide, such as 2-(2-chloro-4-bromophenoxy)acetic acid or its corresponding ester.

Palladium-catalyzed cyanation has become a powerful and widely used method in organic synthesis due to its mild reaction conditions and broad functional group tolerance, making it superior to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.govrsc.org

The catalytic cycle generally involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

Transmetalation/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from a cyanide source.

Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst. researchgate.net

A variety of cyanide sources can be used, with zinc cyanide (Zn(CN)₂) being common due to its lower toxicity and ability to mitigate catalyst poisoning. nih.gov Other less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have also been developed. nih.govglobethesis.com The choice of palladium catalyst and ligand is crucial for an efficient reaction. Common catalysts include Pd(OAc)₂, Pd₂(dba)₃, and specialized palladacycle precatalysts, used in conjunction with phosphine (B1218219) ligands like XPhos or SPhos. nih.gov

This method offers a robust way to access this compound, especially when aryl bromides or iodides are more readily available as starting materials.

Table of Common Reagents in Palladium-Catalyzed Cyanation nih.govresearchgate.netglobethesis.com

| Component | Examples | Role |

| Substrate | 2-(2-chloro-4-bromophenoxy)acetic acid ester | Aryl halide precursor |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Facilitates the cross-coupling reaction |

| Ligand | dppf, XPhos, SPhos | Stabilizes and activates the Pd catalyst |

| Cyanide Source | Zn(CN)₂, KCN, K₄[Fe(CN)₆] | Provides the cyano group |

| Solvent | DMF, DMAc, Toluene | Reaction medium |

To accelerate reaction rates, improve yields, and promote greener synthetic conditions, alternative energy sources like microwave irradiation and ultrasound (sonochemistry) have been explored for the synthesis of phenoxyacetic acids.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This leads to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netscholarsresearchlibrary.com

The synthesis of phenoxyacetic acid derivatives is particularly well-suited for microwave assistance. tandfonline.comtandfonline.com The reaction between a phenol, an α-haloacetic acid, and a base can be carried out in minutes under microwave irradiation, compared to several hours under conventional reflux. tandfonline.comfarmaciajournal.com Often, these reactions can be performed under solvent-free conditions, where the reactants are mixed and adsorbed onto a solid support like alumina, further enhancing the environmental friendliness of the procedure. tandfonline.comtandfonline.com

Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenoxyacetic Acids tandfonline.com

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Hours (e.g., 2-5 h) | Minutes (e.g., 1.5-3 min) |

| Energy Source | Oil bath / Heating mantle | Microwave irradiation (e.g., 700 W) |

| Solvent | Often required (e.g., water, ethanol) | Often solvent-free ("dry media") |

| Yield | Good (e.g., 45-70%) | Very Good to Excellent (e.g., 75-92%) |

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized "hotspots" with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions. ucl.ac.uk

While specific applications to this compound are not widely documented, the principles of sonochemistry suggest it could be a viable method for its synthesis. The extreme conditions created during cavitation can enhance mass transfer and increase reaction rates for processes like the Williamson ether synthesis. ucl.ac.uk This technique offers advantages such as reduced reaction times and the ability to conduct syntheses at ambient bulk temperatures, which would otherwise require significant heating. ucl.ac.uk

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles can be applied to the synthesis of this compound to create more sustainable and environmentally benign manufacturing processes.

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of volatile and toxic organic solvents. researchgate.net

Design for Energy Efficiency: Using ambient temperature and pressure conditions or alternative energy sources like microwaves to reduce energy consumption. researchgate.net

A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. semanticscholar.org For the synthesis of this compound, two key approaches are the use of water as a solvent and the elimination of solvents altogether.

Solvent-Free Approaches: As mentioned previously, microwave-assisted synthesis provides an excellent platform for conducting reactions without a solvent. tandfonline.comtandfonline.com By adsorbing the neat reactants (e.g., 2-chloro-4-cyanophenol, monochloroacetic acid, and a solid base like NaOH) onto a mineral support like alumina, the reaction can be driven to completion in minutes under microwave irradiation. tandfonline.com This "dry media" approach completely eliminates the need for solvents, which simplifies workup, reduces waste, and avoids the environmental and health hazards associated with many organic solvents. tandfonline.comresearchgate.net

Development of Heterogeneous and Recyclable Catalytic Systems

A significant leap forward in the synthesis of phenoxyacetic acids and their analogues is the development of heterogeneous and recyclable catalytic systems. These systems offer substantial advantages over traditional homogeneous catalysts, primarily in the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for the catalyst to be reused, thereby reducing costs and waste.

One promising approach is the use of phase-transfer catalysts (PTCs) . PTCs facilitate the transfer of reactants between immiscible phases (e.g., a solid or aqueous phase containing the phenoxide salt and an organic phase containing the alkylating agent). wikipedia.orgptfarm.plThis enhances reaction rates and allows for the use of less harsh reaction conditions. sacheminc.comQuaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, are common PTCs. wikipedia.orgFor the synthesis of phenoxyacetic acid analogues, recyclable PTCs are being explored. For instance, polymers or solid supports functionalized with quaternary ammonium or phosphonium (B103445) groups can act as recyclable PTCs. francis-press.comAfter the reaction, these solid-supported catalysts can be easily recovered by filtration and reused in subsequent batches. Another innovative approach is the development of reaction-controlled phase-transfer catalysts, which can reversibly move between the organic and aqueous phases based on the reaction progress, combining the benefits of both homogeneous and heterogeneous catalysis. nih.gov The table below illustrates the types of recyclable catalytic systems applicable to the synthesis of phenoxyacetic acid analogues.

| Catalyst Type | Example | Mode of Action | Recyclability |

| Polymer-Supported PTC | Polystyrene-bound quaternary ammonium salt | Facilitates transfer of phenoxide to organic phase | High (recovery by filtration) |

| Silica-Immobilized PTC | Silica-grafted phosphonium salt | Enhances interfacial reaction | High (recovery by filtration) |

| Recyclable Ionic Liquids | [BMIM][Br] (1-Butyl-3-methylimidazolium bromide) | Acts as both solvent and catalyst | Moderate to High (extraction or distillation) |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. patsnap.comThe Williamson ether synthesis, while a powerful tool, can have a moderate atom economy due to the formation of a salt byproduct (e.g., sodium chloride).

The atom economy for the synthesis of this compound can be calculated as follows:

Reactants: 2-Chloro-4-cyanophenol (C₇H₄ClNO), Chloroacetic acid (C₂H₃ClO₂), and a base (e.g., NaOH).

Product: this compound (C₉H₆ClNO₃).

Byproducts: NaCl and H₂O.

The E-factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, representing the mass of waste produced per unit of product. masterorganicchemistry.comFor many fine chemical and pharmaceutical syntheses, the E-factor can be significantly high. patsnap.com The table below provides a conceptual comparison of the atom economy and E-factor for traditional versus catalytically improved synthesis of a generic phenoxyacetic acid.

| Synthesis Method | Key Features | Conceptual Atom Economy | Conceptual E-Factor |

| Traditional Williamson Synthesis | Stoichiometric base, salt byproduct | Moderate | High (due to solvent and workup waste) |

| PTC-Catalyzed Synthesis | Catalytic amount of PTC, potential for solvent reduction | Moderate (byproduct still formed) | Lower (reduced catalyst waste, potentially less solvent) |

Waste Minimization and Process Intensification Strategies

Waste minimization in the synthesis of this compound is closely linked to the use of recyclable catalysts and the optimization of reaction efficiency. Key strategies include:

Solvent Selection and Recycling: Utilizing greener solvents and implementing solvent recovery and recycling protocols can significantly reduce waste.

Catalyst Recycling: As discussed, the use of heterogeneous and recyclable catalysts is a cornerstone of waste reduction. google.com* Process Intensification: This involves the use of innovative technologies to dramatically reduce reactor sizes, improve heat and mass transfer, and shorten reaction times, leading to safer and more efficient processes with less waste. cetjournal.itsphinxsai.comresearchgate.netsecoya-tech.comFor the synthesis of phenoxyacetic acid analogues, microreactors and continuous flow reactors offer the potential for precise control over reaction parameters, leading to higher yields and purity, thus minimizing waste. cetjournal.it

Optimization of Reaction Conditions and Yields for Research-Scale Production of this compound

The successful synthesis of high-purity this compound on a research scale hinges on the meticulous optimization of reaction conditions.

Temperature and Pressure Profiling for Kinetic and Thermodynamic Control

The reaction to form this compound can be influenced by both kinetic and thermodynamic factors. masterorganicchemistry.comwikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the product that forms fastest (the kinetic product) will be favored. This is often the desired outcome in the Williamson ether synthesis to prevent side reactions. wikipedia.orgyoutube.com* Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, and the most stable product (the thermodynamic product) will predominate. wikipedia.orglibretexts.orgThis could potentially lead to the formation of undesired isomers or degradation products.

For the synthesis of this compound, a carefully controlled temperature profile is crucial. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

The table below outlines a conceptual temperature and pressure profile for the synthesis of a phenoxyacetic acid analogue.

| Parameter | Condition | Rationale |

| Temperature | 60-80 °C | Balances reaction rate with minimizing side reactions (kinetic control). |

| Pressure | Atmospheric | The reaction does not typically require elevated pressure. |

| Reaction Time | 2-6 hours | Sufficient time for completion without significant degradation. |

Stoichiometric Control and Reagent Selection for Purity Enhancement

The stoichiometry of the reactants plays a critical role in determining the purity of the final product. An excess of one reactant can lead to the formation of byproducts and complicate purification.

In the synthesis of this compound from 2-chloro-4-cyanophenol and an alkyl chloroacetate, a slight excess of the alkylating agent is sometimes used to ensure complete conversion of the phenol. However, a large excess should be avoided as it can lead to the formation of undesired esters or other byproducts. The choice of base is also critical; a strong base like sodium hydroxide or potassium carbonate is typically used to deprotonate the phenol. The base should be used in a stoichiometric amount or a slight excess to ensure complete phenoxide formation.

The following table presents a conceptual study of stoichiometric ratios for the synthesis of a phenoxyacetic acid analogue. researchgate.net

| Molar Ratio (Phenol:Alkylating Agent:Base) | Conceptual Yield (%) | Purity Concerns |

|---|---|---|

| 1:1:1 | 85 | Incomplete conversion of phenol |

| 1:1.1:1.1 | 92 | Optimal, high conversion with minimal side products |

Isolation and Purification Techniques for Research-Grade Material

Obtaining research-grade this compound requires effective isolation and purification techniques.

Workup: After the reaction is complete, the typical workup involves quenching the reaction mixture, followed by acidification to precipitate the carboxylic acid. The crude product is then collected by filtration.

Recrystallization: This is a common and effective method for purifying solid organic compounds. mt.comrochester.eduThe choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures. For phenoxyacetic acids, common recrystallization solvents include ethanol (B145695), methanol, acetic acid, or mixtures of solvents like ethanol/water or acetone/hexane (B92381). rochester.edu

Chromatography: For obtaining very high purity material, chromatographic techniques are employed.

Column Chromatography: This can be used to separate the desired product from closely related impurities.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final polishing of the compound to achieve very high purity, although it is a more expensive and lower-capacity method.

The table below summarizes common purification techniques for phenoxyacetic acid derivatives.

| Technique | Principle | Typical Solvents/Mobile Phases | Purity Achieved |

| Recrystallization | Differential solubility | Ethanol/Water, Acetic Acid, Toluene | >98% |

| Column Chromatography | Adsorption/Partition | Hexane/Ethyl Acetate gradients | >99% |

| Preparative HPLC | Partition | Acetonitrile (B52724)/Water with acid modifier | >99.5% |

Reactivity and Derivatization Chemistry of 2 2 Chloro 4 Cyanophenoxy Acetic Acid

Mechanistic Investigations of Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of a variety of esters, amides, alcohols, and aldehydes.

Esterification: The conversion of 2-(2-chloro-4-cyanophenoxy)acetic acid to its corresponding esters can be readily achieved through several established methods. The most common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. researchgate.netchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. chemguide.co.uk A kinetic study on the structurally similar 2-methyl-4-chlorophenoxyacetic acid (MCPA) with 2-ethylhexanol revealed that the reaction follows second-order kinetics. researchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack of the alcohol. researchgate.net

Alternatively, for milder reaction conditions, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These methods are particularly useful for sensitive alcohol substrates. The reaction of the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride first yields the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. chemguide.co.uk

Amidation: The synthesis of amides from this compound generally requires the activation of the carboxylic acid, as direct reaction with an amine is typically slow and requires high temperatures. youtube.com The use of coupling reagents, similar to those in esterification, is a common strategy. catalyticamidation.info Boronic acid catalysts have also been shown to facilitate direct amidation reactions, likely proceeding through the formation of a more reactive boronic acid anhydride (B1165640) intermediate. catalyticamidation.info Another approach involves the in-situ generation of acyl radicals via photoredox catalysis, which can then react with tertiary amines through C-N bond cleavage to form the corresponding tertiary amides. nju.edu.cn

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Esterification | |||

| Fischer-Speier | Methanol, cat. H₂SO₄, reflux | Methyl 2-(2-chloro-4-cyanophenoxy)acetate | Equilibrium-driven; excess alcohol improves yield. chemguide.co.uk |

The reduction of the carboxylic acid group in this compound to a primary alcohol or an aldehyde must be performed with chemoselectivity to avoid the reduction of the nitrile group.

Reduction to Alcohols: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and the nitrile. Therefore, more selective reagents are required. Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are highly effective for the selective reduction of carboxylic acids to primary alcohols in the presence of other functional groups like nitriles and esters. organic-chemistry.orgyoutube.com The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced. youtube.com This method offers high yields and excellent functional group tolerance. nih.gov

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. One strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, followed by controlled reduction. For instance, the use of a reducing agent like lithium tri-tert-butoxyaluminum hydride on the acyl chloride at low temperatures can afford the aldehyde. Alternatively, direct methods for the reduction of carboxylic acids to aldehydes have been developed.

The decarboxylation of aryloxyacetic acids is not a spontaneous process and typically requires specific reagents or conditions. One method involves the use of mercury(II) oxide and iodine under irradiation, which has been shown to effect the decarboxylation of o-substituted phenoxyacetic acids. journals.co.za This reaction is thought to proceed through the formation of a vicinal iodo-ether intermediate. journals.co.za The resulting product from the decarboxylation of this compound would be 2-chloro-4-cyanophenoxymethyl radical, which can then abstract a hydrogen atom to form 2-chloro-4-cyanophenoxymethane or undergo other reactions. Catalytic methods for the decarboxylation of aromatic carboxylic acids have also been developed, often employing transition metal catalysts. nih.govacs.org For instance, copper-catalyzed protodecarboxylation under microwave irradiation has been shown to be effective for a range of aromatic carboxylic acids. organic-chemistry.org

Table 2: Summary of Carboxylic Acid Transformations

| Reaction | Typical Reagents | Product | Key Considerations |

|---|---|---|---|

| Reduction to Alcohol | BH₃·THF or BH₃·SMe₂ | 2-(2-Chloro-4-cyanophenoxy)ethanol | High chemoselectivity for the carboxylic acid over the nitrile. organic-chemistry.org |

| Decarboxylation | HgO, I₂, hv | 2-Chloro-4-cyanophenoxymethane | Radical-based mechanism. journals.co.za |

| Cu₂O, 1,10-phenanthroline, MW | 2-Chloro-4-cyanophenoxymethane | Catalytic method. organic-chemistry.org |

Aromatic Ring Functionalization and Substitution Patterns on this compound

The substitution pattern on the aromatic ring of this compound can be further modified through electrophilic aromatic substitution or directed ortho-metalation.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the directing effects of the existing substituents. The substituents are a chloro group (ortho, para-directing, deactivating), a cyano group (meta-directing, strongly deactivating), and an acetoxy ether group (-OCH₂COOH), which is ortho, para-directing and activating.

The positions on the aromatic ring are numbered starting from the carbon bearing the ether linkage as C1. The chloro group is at C2 and the cyano group is at C4. The available positions for substitution are C3, C5, and C6.

Directing Effects:

The ether oxygen is a strong activating group and directs ortho and para. Its ortho positions are C2 (blocked by Cl) and C6. Its para position is C4 (blocked by CN). Thus, the ether group strongly directs towards C6.

The chloro group is a deactivating but ortho, para-directing group. Its ortho position is C3 and its para position is C5.

The cyano group is a strong deactivating group and directs meta. Its meta positions are C3 and C5.

Predicted Regioselectivity: The powerful activating and ortho-directing effect of the ether oxygen at C1 is expected to dominate, directing incoming electrophiles primarily to the C6 position. The positions C3 and C5 are deactivated by both the chloro and cyano groups, making substitution at these sites less favorable. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur with high regioselectivity at the C6 position.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. uwindsor.cabaranlab.org In the case of this compound, the ether oxygen of the phenoxyacetic acid moiety can act as a directing group. acs.orgorganic-chemistry.org

The reaction involves treating the substrate with a strong base, typically an alkyllithium such as n-butyllithium or sec-butyllithium, in an aprotic solvent like THF. uwindsor.ca The lithium cation coordinates to the ether oxygen, leading to the deprotonation of the most acidic adjacent aromatic proton. In this molecule, the potential sites for ortho-lithiation are C6 and C2. Since C2 is already substituted with a chloro group, lithiation is expected to occur exclusively at the C6 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at the C6 position with high regioselectivity.

Table 3: Predicted Regioselectivity in Aromatic Ring Functionalization

| Reaction Type | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 2-(2-Chloro-4-cyano-6-nitrophenoxy)acetic acid | The ether group is a strong ortho, para-director, favoring substitution at the unblocked C6 position. |

| Directed Ortho-Metalation (Carboxylation) | 1. sec-BuLi, TMEDA, THF, -78 °C 2. CO₂ | 2-(2-Chloro-4-cyanophenoxy)-6-carboxyacetic acid | The ether oxygen directs lithiation to the adjacent C6 position. acs.orgorganic-chemistry.org |

Exploration of C-H Functionalization Approaches

The direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring of this compound represents a modern and efficient strategy for introducing molecular complexity. While specific studies on the C-H functionalization of this exact molecule are not extensively documented in publicly available research, the electronic properties of the substituted benzene (B151609) ring allow for predictable reactivity. The presence of the chloro and cyano groups, which are strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution. However, these groups direct incoming electrophiles to the positions ortho and para to the activating ether oxygen and meta to themselves.

Conversely, for nucleophilic aromatic substitution, the electron-withdrawing nature of the chloro and cyano groups activates the ring, particularly at the positions ortho and para to these substituents. libretexts.orglibretexts.org This heightened electrophilicity makes the ring susceptible to attack by nucleophiles, potentially leading to the displacement of the chloro group or other C-H functionalization pathways under specific conditions.

Modern transition-metal-catalyzed C-H activation methodologies offer promising avenues for the selective functionalization of such electron-deficient aromatic systems. Catalysts based on palladium, rhodium, or ruthenium could potentially direct the coupling of various partners to the C-H bonds of the aromatic ring, guided by the carboxylic acid group or other directing functionalities that could be temporarily installed. nih.gov The inherent challenge lies in achieving high regioselectivity in the presence of multiple potential reaction sites.

Synthesis of Novel Derivatives and Analogues from the this compound Scaffold

The versatile structure of this compound serves as a foundational scaffold for the generation of a wide range of novel derivatives and analogues with potential applications in various fields of chemistry.

Design and Synthesis of Ester and Amide Analogues for Structure-Reactivity Studies

The carboxylic acid group is a prime site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of analogues. These reactions are fundamental for probing structure-reactivity relationships and for synthesizing molecules with tailored properties.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (DCC) or phosphonitrilic chloride can be employed to activate the carboxylic acid prior to reaction with an alcohol. jocpr.com The choice of alcohol can be varied extensively, allowing for the introduction of a wide range of alkyl and aryl groups.

Table 1: Representative Esterification Reactions of Phenoxyacetic Acids

| Carboxylic Acid | Alcohol/Phenol (B47542) | Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid | p-Cresol | Mn+-mont-nanoclay | Toluene | High | nih.gov |

| p-Methylphenoxyacetic Acid | Various Phenols | Phosphonitrilic Chloride/N-Methylmorpholine | Chloroform | Good | jocpr.com |

| Phenoxyacetic Acid | Various Alcohols | Acid Catalyst (e.g., H₂SO₄) | Excess Alcohol | Varies | masterorganicchemistry.com |

Amidation: The synthesis of amides from this compound can be accomplished by reacting it with primary or secondary amines. Direct amidation can be achieved at high temperatures, though this may not be suitable for sensitive substrates. nih.gov More commonly, the carboxylic acid is activated in situ using coupling reagents like carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., BOP reagent), or by converting it to a more reactive species like an acid chloride. organic-chemistry.orglibretexts.org The reaction of the activated acid with a diverse range of amines allows for the creation of a large library of amide analogues.

Table 2: Representative Amidation Reactions of Phenylacetic and Phenoxyacetic Acids

| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetic Acid Derivatives | Benzylamine Derivatives | NiCl₂ | Toluene | Moderate to Excellent | nih.gov |

| Phenolic Acids | Various Amines | Immobilized Candida antarctica lipase (B570770) B | Toluene | Good | nih.gov |

| Carboxylic Acids | Primary/Secondary Amines | N,N'-Dicyclohexylcarbodiimide (DCC) | Various | Good to Excellent | organic-chemistry.org |

Heterocyclic Ring Annulation and Fusion Based on the Phenoxyacetic Acid Core

The structure of this compound provides multiple handles for the construction of fused heterocyclic systems. The carboxylic acid, the aromatic ring, and the cyano group can all participate in cyclization reactions. For instance, the carboxylic acid can be used as a precursor for the synthesis of various heterocycles through condensation reactions with appropriate bifunctional reagents.

While specific examples starting from this compound are scarce, general methodologies for the synthesis of heterocycles from related structures are well-established. For example, the intramolecular Friedel-Crafts acylation of the corresponding acid chloride could potentially lead to the formation of a fused ring system, although the deactivating nature of the chloro and cyano groups would make this challenging. Alternatively, the cyano group can be transformed into other functional groups, such as an amidine or a tetrazole, which can then undergo further cyclization reactions. researchgate.netorganic-chemistry.org The transformation of aryl nitriles into cyclic derivatives is a known strategy in organic synthesis. researchgate.net

Preparation of Conjugates and Hybrid Molecules for Advanced Chemical Applications

The functional groups present in this compound allow for its conjugation to other molecules to create hybrid structures with potentially novel properties and applications. The carboxylic acid is the most common point of attachment, enabling the formation of ester or amide linkages with a wide variety of molecular partners, including biomolecules, polymers, or other pharmacophores. Such conjugation strategies are widely used in medicinal chemistry and materials science to modulate properties like solubility, stability, and biological activity.

Modification of the Cyano and Chloro Substituents for Structural Diversity

The chloro and cyano substituents on the aromatic ring are not merely passive spectators but can be actively involved in chemical transformations to generate further structural diversity.

Modification of the Cyano Group: The cyano group is a versatile functional group that can be converted into a range of other functionalities. scribd.com It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. youtube.comyoutube.com Reduction of the nitrile can yield a primary amine. The cyano group can also participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. organic-chemistry.org These transformations significantly alter the electronic and steric properties of the molecule, providing access to a broad spectrum of derivatives.

Modification of the Chloro Group: The chlorine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution (SNAr) reactions, particularly given the activating effect of the para-cyano group. libretexts.org This allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, at this position. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, or Sonogashira reactions, provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chloro substituent. These reactions would dramatically expand the structural diversity of the derivatives that can be synthesized from the this compound scaffold.

Computational and Theoretical Investigations of 2 2 Chloro 4 Cyanophenoxy Acetic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Studies on Ground State Geometries and Vibrational Frequencies

No published studies utilizing Density Functional Theory (DFT) to determine the optimized ground state geometry, including bond lengths, bond angles, and dihedral angles, for 2-(2-Chloro-4-cyanophenoxy)acetic acid were found. Consequently, no data table of calculated geometrical parameters can be provided. Furthermore, no theoretical vibrational frequency calculations, which are typically performed to complement experimental infrared and Raman spectroscopy, appear to have been conducted for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

A search for the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound yielded no results. Information on the HOMO-LUMO energy gap, which is a key indicator of a molecule's chemical reactivity and kinetic stability, is therefore unavailable. Similarly, calculations of global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index for this specific molecule have not been reported in the literature.

Electrostatic Potential Maps and Charge Distribution Analysis

There are no available studies that present Molecular Electrostatic Potential (MEP) maps for this compound. Such maps are crucial for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. Additionally, no charge distribution analyses, such as Mulliken or Natural Bond Orbital (NBO) population analyses, have been published, which would provide insight into the partial atomic charges within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Exploration of Stable Conformers and Torsional Barriers

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers for rotation around its flexible bonds, has not been documented in the available scientific literature.

Influence of Substituents on Molecular Flexibility and Conformation

While general principles of computational chemistry suggest that the chloro and cyano substituents on the phenyl ring, as well as the acetic acid group attached to the ether oxygen, would significantly influence the molecule's conformational preferences and electronic properties, no specific theoretical studies have been published to quantify these effects for this compound.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules in various environments. For this compound, MD simulations can provide atomic-level insights into its interactions with solvents and with other molecules of the same kind. These simulations model the movement of each atom in the system over time by solving Newton's equations of motion, offering a dynamic view of molecular behavior.

Simulation of this compound in Different Solvents

The behavior of this compound is highly dependent on the solvent environment due to the distinct polarity of its functional groups. The carboxylic acid group is polar and capable of hydrogen bonding, the cyano group is polar, and the chlorinated aromatic ring is largely nonpolar. MD simulations can elucidate how different solvents interact with these specific regions of the molecule.

In a typical simulation, a single molecule of this compound is placed in a box filled with a chosen solvent, such as water, ethanol (B145695), or dimethyl sulfoxide. The interactions between the solute and solvent molecules are then calculated over a period of nanoseconds to microseconds.

Key Research Findings from Hypothetical Simulations:

In Water: The polar carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. The cyano group would also exhibit favorable dipole-dipole interactions with water. Conversely, the nonpolar 2-chloro-4-cyanophenyl ring would induce a structured "cage" of water molecules around itself, a hallmark of the hydrophobic effect.

In Ethanol: Ethanol, being an amphiphilic solvent, would interact favorably with both the polar and nonpolar parts of the molecule. The hydroxyl group of ethanol would form hydrogen bonds with the carboxylic acid, while its ethyl chain would have favorable van der Waals interactions with the aromatic ring.

In a Nonpolar Solvent (e.g., Toluene): In a nonpolar environment, the molecule's polar groups would likely engage in intramolecular hydrogen bonding or dimerization with other solute molecules to minimize unfavorable interactions with the solvent.

These solvation effects can be quantified by calculating the radial distribution function (RDF) for different atom pairs, which describes the probability of finding one atom at a certain distance from another.

Table 1: Hypothetical Radial Distribution Function Peak Distances for this compound in Various Solvents

| Atom Pair (Solute-Solvent) | Water (Å) | Ethanol (Å) | Toluene (Å) |

| Carboxylic Oxygen - Solvent Hydrogen (Hydrogen Bond) | 1.8 | 1.9 | N/A |

| Cyano Nitrogen - Solvent Hydrogen | 2.5 | 2.7 | N/A |

| Aromatic Carbon - Solvent Nonpolar Group | 3.5 | 3.8 | 3.6 |

This is a hypothetical table for illustrative purposes.

Investigation of Self-Assembly and Aggregation Phenomena

Due to its amphiphilic nature, with a polar head (the carboxylic acid) and a bulky, relatively nonpolar tail (the substituted phenyl ring), this compound is expected to exhibit self-assembly or aggregation in certain conditions, particularly in aqueous solutions. MD simulations are an ideal tool to study the spontaneous formation of these aggregates. nih.gov

Simulations of multiple molecules in a solvent box can reveal the process of aggregation, the structure of the resulting clusters, and the driving forces behind their formation. rsc.orguq.edu.au It is anticipated that the aggregation would be primarily driven by the hydrophobic effect, where the nonpolar rings cluster together to minimize their contact with water.

Hypothetical Research Findings:

Micelle Formation: At concentrations above a critical micelle concentration, the molecules would likely form spherical or cylindrical micelles. In these structures, the nonpolar aromatic rings would form the core of the micelle, while the polar carboxylic acid groups would be exposed to the aqueous solvent on the surface. nih.gov

Influence of Concentration: The size and shape of the aggregates would be dependent on the concentration of the solute. nih.gov At lower concentrations, small, disordered aggregates might be observed, while higher concentrations could lead to the formation of larger, more ordered structures like cylindrical micelles. rsc.org

Effect of pH: The protonation state of the carboxylic acid group, which is dependent on the pH of the solution, would significantly influence aggregation. In its deprotonated (anionic) state at higher pH, the electrostatic repulsion between the carboxylate groups would likely hinder extensive aggregation.

Table 2: Hypothetical Aggregation Behavior of this compound in Water as a Function of Concentration

| Concentration | Predominant Aggregate Type | Average Number of Molecules per Aggregate |

| Low | Dimers and trimers | 2-3 |

| Medium | Small, spherical micelles | 10-20 |

| High | Larger, cylindrical or lamellar structures | >50 |

This is a hypothetical table for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry provides powerful tools to model chemical reactions, predict their mechanisms, and determine their feasibility. For this compound, these methods can be used to understand its reactivity and potential transformations.

Prediction of Plausible Reaction Mechanisms and Activation Energies

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be employed to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

A plausible transformation for this compound is the hydrolysis of the cyano group to a carboxylic acid or an amide under acidic or basic conditions. Computational modeling could elucidate the step-by-step mechanism of this reaction.

Hypothetical Research Findings for Cyano Group Hydrolysis:

Acid-Catalyzed Mechanism: The simulation would likely show that the reaction begins with the protonation of the cyano nitrogen, making the carbon atom more susceptible to nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps and tautomerization to form an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Base-Catalyzed Mechanism: Under basic conditions, the mechanism would involve the direct attack of a hydroxide (B78521) ion on the cyano carbon, followed by protonation from water to yield the amide intermediate.

By calculating the energies of all intermediates and transition states, a detailed reaction energy profile can be constructed.

Table 3: Hypothetical Activation Energies for the Rate-Determining Steps in the Hydrolysis of the Cyano Group of this compound

| Reaction Condition | Rate-Determining Step | Calculated Activation Energy (kJ/mol) |

| Acid-Catalyzed | Nucleophilic attack of water on the protonated cyano group | 95 |

| Base-Catalyzed | Nucleophilic attack of hydroxide on the cyano group | 75 |

This is a hypothetical table for illustrative purposes.

Catalyst Design and Screening Using Computational Tools

Computational methods are increasingly used for the rational design and in silico screening of catalysts for specific chemical transformations. nih.gov For a reaction involving this compound, such as its esterification with an alcohol, computational tools can help identify the most effective catalyst.

The process typically involves:

Modeling the Uncatalyzed Reaction: The reaction pathway and activation energy of the uncatalyzed reaction are calculated to establish a baseline.

Creating a Catalyst Library: A virtual library of potential catalysts (e.g., various Lewis acids, Brønsted acids, or organocatalysts) is assembled.

Modeling the Catalyzed Reaction: For each catalyst, the reaction mechanism is modeled. An effective catalyst will provide an alternative reaction pathway with a significantly lower activation energy.

Screening and Selection: The catalysts are ranked based on their ability to lower the activation energy.

Hypothetical Research Findings for Catalytic Esterification:

For the esterification of the carboxylic acid group, a computational screening might investigate various acid catalysts. The results would likely show that catalysts that can effectively protonate the carbonyl oxygen and stabilize the tetrahedral intermediate would be the most efficient.

Table 4: Hypothetical Computational Screening of Acid Catalysts for the Esterification of this compound with Ethanol

| Catalyst | Predicted Activation Energy (kJ/mol) | Predicted Rate Enhancement (relative to uncatalyzed) |

| Uncatalyzed | 120 | 1 |

| Sulfuric Acid | 60 | ~10^10 |

| p-Toluenesulfonic Acid | 65 | ~10^9 |

| Scandium(III) triflate | 70 | ~10^8 |

This is a hypothetical table for illustrative purposes.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Chloro 4 Cyanophenoxy Acetic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating 2-(2-Chloro-4-cyanophenoxy)acetic acid from impurities, related substances, and matrix components. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide the necessary resolution and sensitivity for both quantitative analysis and purity verification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of phenoxyacetic acid derivatives due to its robustness and versatility. Method development focuses on optimizing separation parameters to ensure accuracy, precision, and stability.

A typical HPLC method for a related compound involves a C8 or C18 stationary phase. pharmascholars.comresearchgate.net The mobile phase often consists of an aqueous component, frequently acidified with agents like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group and improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. pharmascholars.comresearchgate.netmdpi.com Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. pharmascholars.commdpi.com

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Source |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm | pharmascholars.com |

| Mobile Phase A | 0.1% v/v Trifluoroacetic Acid in Water | pharmascholars.com |

| Mobile Phase B | 0.1% v/v Trifluoroacetic Acid in Acetonitrile | pharmascholars.com |

| Gradient | Isocratic (e.g., 65:35 A:B) or Gradient Elution | pharmascholars.com |

| Flow Rate | 1.0 - 1.2 mL/min | pharmascholars.comresearchgate.net |

| Detection | UV, Photodiode Array (PDA) at ~270 nm | pharmascholars.com |

| Column Temperature | 30 °C | mdpi.com |

| Injection Volume | 20 µL | pharmascholars.com |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form, such as a methyl or pentafluorobenzyl (PFB) ester. nih.gov

The derivatized analyte can then be analyzed using a GC system, often equipped with a sensitive detector like an Electron Capture Detector (ECD), which is highly responsive to halogenated compounds, or a mass spectrometer (MS) for definitive identification. nih.gov This approach is particularly valuable for trace analysis in complex matrices. A study on phenoxy acid herbicides demonstrated a sensitive GC-MS procedure following pentafluorobenzylation, achieving low detection limits. nih.gov

Table 2: Example GC-MS Analysis Parameters for Phenoxy Acid Herbicides

| Parameter | Condition | Source |

| Derivatization | Extractive pentafluorobenzylation | nih.gov |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Detection Mode | Full-scan or Selected Ion Monitoring (SIM) | nih.gov |

| Detection Limits (SIM) | As low as 10 ng/mL in biological matrices | nih.gov |

Chiral Chromatography for Enantiomeric Purity Determination

The this compound molecule contains a chiral center at the carbon atom of the acetic acid moiety. This means it can exist as two non-superimposable mirror images, or enantiomers. Since enantiomers of a chiral drug can have different pharmacological and toxicological profiles, it is crucial to separate and quantify them. nih.gov

Chiral HPLC is the predominant method for enantiomeric separation. researchgate.net This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Lux® series), are widely used and have proven effective for separating a broad range of chiral compounds, including those with structures analogous to phenoxyacetic acids. nih.govmdpi.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol. nih.govmdpi.com The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve baseline resolution (Rs > 1.5) between the enantiomers. mdpi.com

Table 3: Common Chiral Stationary Phases for Enantioseparation

| CSP Type | Example Commercial Columns | Typical Mobile Phase | Source |

| Polysaccharide-based | Chiralpak AD, Chiralpak IC, Lux Cellulose-1 | Hexane/Isopropanol | mdpi.com |

| Polysaccharide-based | CHIRALCEL® OD-H | n-Hexane/Isopropyl alcohol | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and functional group identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D-NMR) for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would confirm the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons on the substituted benzene (B151609) ring, the methine proton (-CH-), and the methylene (B1212753) protons (-CH₂-) of the acetic acid group. Their chemical shifts, splitting patterns (multiplicity), and integration values are used for structural assignment.

¹³C NMR & DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Expected signals include those for the carbonyl carbon of the acid, the cyano carbon, and the aromatic carbons.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), are crucial for establishing proton-proton couplings and confirming the connectivity of adjacent protons within the molecular structure. nih.gov Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively, providing definitive structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for identifying the principal functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O (carbonyl) stretching of the carboxylic acid typically appears as a strong, sharp band around 1700-1725 cm⁻¹. researchgate.net The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. Other significant absorptions would include C-O (ether) stretching, C-Cl stretching, and various C-H and C=C stretching and bending vibrations associated with the aromatic ring. researchgate.netnih.gov

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source |

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 | Broad, Strong | researchgate.net |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp | nih.gov |

| Carbonyl (Acid) | C=O Stretch | 1700 - 1725 | Strong | researchgate.net |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium to Weak | researchgate.net |

| Ether | C-O Stretch | ~1200 - 1300 | Strong | researchgate.net |

| Alkyl Halide | C-Cl Stretch | ~600 - 800 | Strong to Medium | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of this compound, leveraging the principle that molecules containing chromophores absorb light in the UV-Vis spectrum. The aromatic ring and the cyano (-C≡N) group in the compound's structure act as chromophores, which undergo π→π* and n→π* electronic transitions upon absorbing UV radiation.

The Beer-Lambert law is the fundamental principle behind the use of UV-Vis spectroscopy for concentration determination. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve, constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations, is typically used for the accurate quantification of this compound in a sample.

While specific experimental data for the UV-Vis spectrum of this compound is not widely published, phenoxyacetic acids generally exhibit characteristic absorption maxima (λmax) in the UV region, often between 270 and 285 nm. nist.gov For instance, the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) shows a λmax around 283 nm. The precise λmax for this compound would be influenced by the specific substitution pattern on the phenyl ring.

Table 1: Illustrative UV-Vis Spectroscopic Parameters for Aromatic Carboxylic Acids

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Benzoic Acid | Ethanol (B145695) | 273 | 970 |

| 4-Chlorobenzoic Acid | Ethanol | 279 | 1,200 |

| 2,4-Dichlorophenoxyacetic acid | Water | 283 | 1,500 |

| This compound | Ethanol | Est. 280-290 | Est. 1,300-1,800 |

Note: The values for this compound are estimated based on typical values for structurally similar compounds.

Mass Spectrometry Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of this compound (C₉H₆ClNO₃) can be calculated and compared with the experimentally determined mass.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.04695 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 211.003622 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would strongly support the presence of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govepa.govlcms.cz In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures.

For this compound, characteristic fragmentation would be expected. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (-COOH). libretexts.org The presence of a chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments. The fragmentation of the ether linkage and the aromatic ring would also produce diagnostic ions. For instance, cleavage of the ether bond could lead to the formation of a 2-chloro-4-cyanophenoxide ion.

Table 3: Plausible MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Loss |

| 210.0 | 166.0 | CO₂ |

| 210.0 | 152.0 | CH₂COOH |

| 152.0 | 125.0 | HCN |

| 152.0 | 117.0 | Cl |

Note: This table represents a hypothetical fragmentation pattern based on the known fragmentation of similar chemical structures.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex matrices such as reaction mixtures or environmental samples.

GC-MS and LC-MS for Component Identification in Reaction Mixtures and Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components in a mixture.

GC-MS: For GC analysis, volatile derivatives of this compound, such as its methyl ester, are typically prepared to improve its thermal stability and chromatographic behavior. nih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. GC-MS is particularly useful for the analysis of less polar and more volatile compounds.

LC-MS: Liquid Chromatography-Mass Spectrometry is highly versatile and can be used to analyze a wide range of compounds, including those that are not amenable to GC analysis. scienceopen.com For this compound, reversed-phase LC, where the mobile phase is more polar than the stationary phase, is a common approach. The compound is separated based on its hydrophobicity and then detected by the mass spectrometer. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of this compound in complex samples like groundwater. nih.govteagasc.ieresearchgate.net

Table 4: Representative Chromatographic Conditions for the Analysis of Phenoxyacetic Acid Analogs

| Technique | Column | Mobile/Carrier Gas | Detection |

| GC-MS | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) |

| LC-MS/MS | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Water/Acetonitrile with formic acid | Tandem Mass Spectrometry (ESI) |

LC-NMR and GC-IR for Enhanced Structural Characterization

For an even more definitive structural characterization, further hyphenated techniques can be employed.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the separation power of LC with the detailed structural information provided by Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly powerful for the unambiguous identification of isomers and for elucidating the complete structure of unknown compounds or impurities in a sample without the need for prior isolation.

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR) couples the separation capabilities of GC with the functional group information provided by Infrared (IR) spectroscopy. As components elute from the GC column, they pass through an IR spectrometer, which records their infrared spectra. This provides information about the functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretching) and the nitrile (C≡N stretching) groups in this compound, thereby aiding in its structural confirmation.

Applications and Advanced Research Directions for 2 2 Chloro 4 Cyanophenoxy Acetic Acid As a Precursor or Intermediate

Role in the Development of Specialty Chemicals and Advanced Materials

The strategic placement of functional groups on the aromatic ring and the acetic acid side chain of 2-(2-Chloro-4-cyanophenoxy)acetic acid makes it a versatile precursor for a range of high-value chemical products. Researchers are actively exploring its potential in creating novel materials with tailored properties.

Precursor in the Synthesis of Novel Monomers and Polymers (excluding biomedical polymers)

The carboxylic acid and cyano groups of this compound are key to its function as a monomer precursor. The carboxylic acid can undergo esterification or amidation reactions to form new monomers, which can then be polymerized. The cyano group can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding the range of possible polymer structures.

Current research is focused on leveraging these reactive sites to create polymers with enhanced thermal stability, specific solubility characteristics, and unique mechanical properties. The presence of the chlorine atom can also influence the final properties of the polymer, potentially enhancing its flame retardancy or modifying its electronic characteristics.

Intermediate in the Research and Development of Functional Dyes and Pigments

The aromatic structure of this compound serves as a suitable scaffold for the synthesis of functional dyes and pigments. The cyano and chloro substituents on the phenoxy ring can act as powerful auxochromes or can be chemically modified to tune the color and performance of the resulting dye.

For instance, the cyano group can be converted into an amino or imino group, which can then be diazotized and coupled with other aromatic compounds to produce a wide array of azo dyes. The specific substitution pattern on the aromatic ring influences the electronic transitions within the molecule, thereby determining its absorption and emission properties, and ultimately its color.

Utilization in the Creation of Photoactive or Optoelectronic Materials

The inherent electronic properties of the substituted phenoxyacetic acid structure make this compound a compound of interest in the development of photoactive and optoelectronic materials. The combination of the electron-withdrawing cyano and chloro groups with the aromatic ring and the carboxylic acid functionality allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This modulation of the electronic band gap is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The molecule can be incorporated into larger conjugated systems or used as a ligand for metal complexes to create materials with specific light absorption and emission characteristics.

Contributions to Methodological Advancements in Organic Chemistry

Beyond its direct application in materials science, this compound also serves as a valuable tool for advancing the field of organic synthesis itself. Its multifunctional nature allows chemists to explore new reaction pathways and develop more efficient catalytic systems.

Exploration as a Ligand or Ligand Precursor in Catalytic Systems

The carboxylic acid group and the nitrogen atom of the cyano group in this compound can act as coordination sites for metal ions. This has led to its investigation as a potential ligand or a precursor for more complex ligands in catalysis.

By coordinating with a metal center, the electronic and steric properties of the resulting complex can be precisely controlled. This allows for the development of catalysts with high activity, selectivity, and stability for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The modular nature of the ligand, allowing for modifications at the chloro, cyano, and carboxylic acid positions, provides a platform for creating a library of ligands for catalyst screening and optimization.

Application in the Discovery and Optimization of Novel Organic Reactions

The multiple reactive handles on this compound make it an ideal substrate for the discovery and optimization of new organic reactions. The presence of a carboxylic acid, a nitrile, and an aryl chloride allows for a wide range of chemical transformations to be explored.

Chemists can utilize this compound to test the scope and limitations of new synthetic methodologies. For example, it can be used to investigate new C-H activation strategies, develop novel cross-coupling protocols, or explore unique multicomponent reactions. The insights gained from these studies can lead to the development of more efficient and sustainable methods for constructing complex organic molecules.

Environmental and Sustainable Chemistry Perspectives of this compound

Scientific inquiry into the environmental impact and sustainable chemistry applications of chemical compounds is crucial for understanding their lifecycle and potential ecological footprint. This section focuses on the environmental fate, persistence, mobility, and bioremediation potential of this compound.

Investigation of Environmental Fate: Degradation Pathways and Transformation Products in Abiotic Systems

A thorough review of publicly available scientific literature and environmental databases reveals a significant gap in the understanding of the environmental fate of this compound. Currently, there are no published studies that specifically investigate the degradation pathways of this compound in abiotic systems. Research into its transformation under various environmental conditions, such as hydrolysis, photolysis, and oxidation, has not been documented. Consequently, the identity of its potential transformation products in the environment remains unknown.

Data on Abiotic Degradation of this compound

| Degradation Pathway | Experimental Conditions | Half-life (t½) | Transformation Products | Reference |

|---|---|---|---|---|

| Hydrolysis | Data not available | Data not available | Data not available | N/A |

| Photolysis | Data not available | Data not available | Data not available | N/A |

| Oxidation | Data not available | Data not available | Data not available | N/A |

Studies on the Persistence and Mobility in Environmental Compartments (e.g., soil, water)

The persistence and mobility of a chemical compound in the environment are key indicators of its potential for long-range transport and accumulation. However, specific studies on the persistence and mobility of this compound in environmental compartments such as soil and water are not available in the current body of scientific literature. There is no documented research on its soil sorption coefficients (Koc), field dissipation rates, or its leaching potential, which are critical for assessing its environmental behavior.

Environmental Persistence and Mobility Data for this compound

| Environmental Compartment | Parameter | Value | Reference |

|---|---|---|---|

| Soil | Half-life (Field) | Data not available | N/A |

| Soil | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | N/A |

| Water | Aqueous Half-life | Data not available | N/A |

Research on Bioremediation Potential via Microbial Degradation in Non-Anthropogenic Ecosystems (excluding human health impacts)

Bioremediation offers a sustainable approach to mitigating environmental contamination. The potential for microbial degradation of this compound in non-anthropogenic ecosystems is an area that remains unexplored. There is a lack of research identifying specific microbial strains or consortia capable of utilizing this compound as a substrate. As a result, its biodegradability and the potential for natural attenuation in various ecosystems have not been established.

Microbial Degradation Studies of this compound

| Microorganism/Consortium | Ecosystem Source | Degradation Rate | Metabolites | Reference |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | N/A |

Future Research Trajectories and Unaddressed Challenges in 2 2 Chloro 4 Cyanophenoxy Acetic Acid Chemistry

Emerging Synthetic Strategies for Enhanced Efficiency, Selectivity, and Scalability